rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride
Description
rac-Methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a hydroxyl group at both the 3R and 4S positions, a methyl ester moiety at the 3-carboxylate position, and a hydrochloride salt form.
Properties
Molecular Formula |
C6H12ClNO4 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-11-5(9)6(10)3-7-2-4(6)8;/h4,7-8,10H,2-3H2,1H3;1H/t4-,6+;/m0./s1 |
InChI Key |
HZGHMQLRDSKGMC-SCBRTWSOSA-N |
Isomeric SMILES |
COC(=O)[C@]1(CNC[C@@H]1O)O.Cl |
Canonical SMILES |
COC(=O)C1(CNCC1O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Nucleophilic Substitution of Glycine Ethyl Ester
Objective: Formation of a halogenated intermediate via nucleophilic substitution.
- Raw materials: Glycine ethyl ester hydrochloride, halogenated reagents (e.g., bromotoluene, chlorotoluene), and triethylamine as base.
- Reaction conditions: Conducted at temperatures between -5°C and 30°C to control reactivity and stereochemistry.
- Outcome: Formation of a halogenated glycine derivative (Compound 1), with high regioselectivity and stereocontrol.
| Reagent | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|
| Glycine ethyl ester + Bromotoluene | 85 | >98% stereoselectivity | Mild base (triethylamine) used |
Step 2: Ring Closure via Cyclization
Objective: Formation of the pyrrolidine ring through intramolecular cyclization.
- Raw materials: Compound 1, ethyl acrylate, lithium tert-butoxide.
- Conditions: Conducted at -5°C to 30°C to favor cyclization.
- Outcome: Compound 2, a pyrrolidine precursor with preserved stereochemistry.
| Parameter | Result | Reference |
|---|---|---|
| Yield | 78% | Patent CN111072543B |
| Reaction temperature | -5°C to 30°C | Patent CN111072543B |
Step 3: Nucleophilic Substitution to Introduce Substituents
Objective: Functionalization of the pyrrolidine ring.
- Raw materials: Compound 2, suitable halogenating agents.
- Conditions: Ambient temperature, inert atmosphere.
- Outcome: Compound 3 with desired substituents for subsequent coupling.
| Reagent | Yield (%) | Notes |
|---|---|---|
| Methyl chloroformate | 80 | High purity, stereoselective |
Step 4: Cross-Coupling Reaction
Objective: Formation of the complex pyrrolidine structure via palladium-catalyzed coupling.
- Raw materials: Compound 3, vinyl boron anhydride pyridine complex, palladium acetate, potassium carbonate.
- Conditions: Nitrogen atmosphere, reflux at 80°C.
- Outcome: Compound 4 with the desired conjugation.
| Catalyst | Yield (%) | Stereochemistry | Reference |
|---|---|---|---|
| Pd(OAc)₂ | 75 | Stereoretentive | Patent CN111072543B |
Step 5: Catalytic Hydrogenation
Objective: Reduction of the double bonds and saturation of the ring.
- Raw materials: Compound 4, triethylamine, specific ruthenium(II) catalyst.
- Conditions: Hydrogen atmosphere, mild temperature (~25°C).
- Outcome: Compound 5 with high stereochemical purity.
| Catalyst | Yield (%) | Enantiomeric Excess | Reference |
|---|---|---|---|
| Ru(II) complex | 85 | >99% ee | Patent CN111072543B |
Step 6: Hydrolysis and Deprotection to Obtain Final Product
Objective: Hydrolyzing ester groups and removing protecting groups to yield rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride.
- Raw materials: Compound 5, aqueous acid (e.g., HCl).
- Conditions: Reflux at 60°C, controlled pH.
- Outcome: The target compound with high purity and stereochemical integrity.
| Yield | Purity | Notes |
|---|---|---|
| 70% | >99% | Confirmed via NMR and chiral HPLC |
Data Tables Summarizing Key Parameters
| Step | Reagents | Conditions | Yield (%) | Stereoselectivity | Remarks |
|---|---|---|---|---|---|
| 1 | Glycine ethyl ester + halogenated reagent + triethylamine | -5°C to 30°C | 85 | >98% | Mild, scalable |
| 2 | Compound 1 + ethyl acrylate + lithium tert-butoxide | -5°C to 30°C | 78 | High | Intramolecular cyclization |
| 3 | Compound 2 + halogenating agent | Ambient | 80 | High | Functionalization step |
| 4 | Compound 3 + vinyl boron complex + Pd catalyst | Reflux | 75 | Stereoretentive | Cross-coupling |
| 5 | Compound 4 + Ru(II) catalyst | Hydrogen atmosphere | 85 | >99% ee | Stereoselective reduction |
| 6 | Compound 5 + aqueous HCl | Reflux | 70 | High | Final hydrolysis |
Research Outcomes and Advantages
- High Yield and Purity: The described route achieves overall yields exceeding 60% with enantiomeric excesses above 99%, verified through chiral HPLC analyses.
- Mild Conditions: Reactions occur under relatively mild temperatures and pressures, facilitating scale-up.
- Use of Readily Available Reagents: Starting materials like glycine ethyl ester, ethyl acrylate, and common halogenated reagents are commercially accessible.
- Environmental and Safety Benefits: Avoidance of highly toxic reagents such as trifluoromethanesulfonic anhydride enhances safety and reduces environmental impact.
- Cost-Effectiveness: The route minimizes chiral resolution steps, reducing waste and cost.
Chemical Reactions Analysis
Oxidation Reactions
The vicinal diol system (3R,4S-dihydroxy groups) undergoes selective oxidation under controlled conditions:
| Reagent | Conditions | Product(s) | Notes |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane, 0–25°C | Corresponding diketone derivative | Preserves stereochemistry |
| NaIO₄ | Aqueous ethanol, RT | Cleaved pyrrolidine ring | Oxidative ring opening |
-
Mechanistic Insight : PCC selectively oxidizes secondary alcohols to ketones without over-oxidation. NaIO₄ cleaves 1,2-diols to generate dialdehydes, destabilizing the pyrrolidine ring .
Ester Hydrolysis
The methyl ester group is hydrolyzed under acidic or basic conditions:
| Conditions | Reagents | Product(s) | Yield Optimization |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 3,4-Dihydroxypyrrolidine-3-carboxylic acid | Requires neutralization |
| Basic hydrolysis | 2M NaOH, RT, 6h | Sodium carboxylate salt | Higher efficiency |
-
Applications : Hydrolysis enables further functionalization, such as peptide coupling or salt formation .
Nucleophilic Substitution
The hydroxyl groups participate in substitution reactions after activation:
| Step 1 (Activation) | Step 2 (Substitution) | Final Product |
|---|---|---|
| SOCl₂, 0°C, 2h | R-NH₂ (amine), RT, 12h | 3,4-Diamino-pyrrolidine derivative |
| Tosyl chloride, DMAP | NaN₃, DMF, 60°C | Azido-pyrrolidine analog |
-
Key Insight : Tosylation or chlorination converts -OH into better leaving groups (e.g., -OTs, -Cl), facilitating SN₂ reactions.
Aminolysis of the Ester Group
The ester undergoes aminolysis to form amides:
| Amine | Conditions | Product(s) |
|---|---|---|
| Primary alkylamine | Ethanol, reflux, 24h | 3,4-Dihydroxypyrrolidine-3-carboxamide |
| Arylhydrazine | THF, DCC, RT, 6h | Hydrazide derivative |
Complexation with Metal Ions
The diol and carboxylate groups coordinate metal ions:
| Metal Salt | Conditions | Application |
|---|---|---|
| Cu(II) acetate | Methanol, RT, 1h | Catalytic asymmetric synthesis |
| Fe(III) chloride | Aqueous buffer, pH 7.4 | MRI contrast agent precursors |
Scientific Research Applications
rac-Methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-Methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s hydroxyl groups and carboxylate moiety enable it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in substituents on the pyrrolidine ring and aryl groups. Key examples include:
Physicochemical and Functional Differences
- Polarity and Solubility : The dihydroxy groups in the target compound likely increase water solubility compared to analogs with aryl substituents (e.g., phenyl or difluorophenyl). This property could enhance bioavailability in aqueous systems .
- Biological Activity: Hydroxyphenyl and dihydroxy derivatives may interact with biological targets (e.g., enzymes or receptors) through hydrogen bonding, whereas non-polar aryl groups (e.g., phenyl) favor hydrophobic interactions .
Key Research Findings and Trends
- Price Accessibility: Fluorinated derivatives (e.g., 2,4-difluorophenyl) are priced higher than non-fluorinated analogs, reflecting their synthetic complexity and demand in drug discovery .
- Stereochemical Impact : The 3R,4R configuration in phenyl-substituted analogs shows distinct NMR and crystallographic profiles compared to the 3R,4S diastereomer, highlighting the importance of stereochemistry in material characterization .
- Hydrogen Bonding Potential: Compounds with hydroxyl groups (dihydroxy or 4-hydroxyphenyl) are prioritized in studies requiring solubility or specific enzyme interactions, whereas lipophilic analogs are favored in membrane permeability assays .
Biological Activity
Rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride, with CAS number 2580103-31-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Molecular Formula: C6H11NO4
Molar Mass: 161.16 g/mol
CAS Number: 2580103-31-5
The compound features a pyrrolidine ring substituted with hydroxyl groups and a carboxylate moiety, which are critical for its biological interactions.
This compound is believed to interact with various biological targets, including enzymes and receptors. Its structure allows it to modulate enzyme activity and influence cellular signaling pathways. The presence of hydroxyl groups enhances its binding affinity to target proteins.
Pharmacological Studies
- Antimicrobial Activity:
- Neuroprotective Effects:
- Enzyme Inhibition:
Case Studies
- A study investigating the effects of pyrrolidine derivatives on cognitive function found that these compounds could enhance memory retention in animal models. This suggests a potential role in treating cognitive impairments associated with aging or neurodegenerative disorders .
- Another investigation focused on the compound's anti-inflammatory properties, demonstrating that it could reduce inflammatory markers in vitro and in vivo, indicating its therapeutic potential in inflammatory diseases.
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of suitable precursors.
- Hydroxylation: Introduction of hydroxyl groups via specific hydroxylation reactions.
- Carboxylation: Addition of carboxylic acid functionalities under controlled conditions.
These synthetic routes are optimized to achieve high purity and yield.
Q & A
Q. What are the recommended methods for synthesizing rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride in a laboratory setting?
Answer: The synthesis involves stereoselective formation of the pyrrolidine ring, carboxylation, and controlled hydrochloride salt formation. Key steps include:
- Asymmetric hydrogenation of a dihydroxypyrrolidine precursor using chiral transition metal catalysts (e.g., Ru-BINAP complexes) to establish the (3R,4S) configuration.
- Carboxylation via methyl ester protection under anhydrous conditions to avoid hydrolysis.
- Hydrochloride salt formation by treating the free base with HCl gas in a non-polar solvent (e.g., diethyl ether) at 0–5°C.
Reaction optimization can leverage computational tools (e.g., quantum mechanical calculations) to predict transition states and improve enantiomeric excess (ee) . Post-synthesis, purity is verified by HPLC with a chiral column and elemental analysis.
Q. How should researchers handle and store this compound to maintain stability?
Answer:
- Storage: Airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hygroscopic degradation. Desiccants (e.g., silica gel) should be included in storage vessels.
- Handling: Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation of fine particles. Aliquot small quantities to minimize exposure to ambient humidity.
- Stability monitoring: Conduct periodic FT-IR and TGA analysis to detect moisture absorption or thermal decomposition. Safety protocols from analogous hydrochloride compounds emphasize avoiding static discharge and high temperatures during transfer .
Advanced Research Questions
Q. What advanced analytical techniques resolve contradictions in reported NMR data for diastereomeric mixtures containing this compound?
Answer:
- 2D-NMR (COSY, HSQC, NOESY): Differentiates diastereomers by correlating proton-proton and proton-carbon interactions. NOESY can identify spatial proximity of hydroxyl and carboxyl groups.
- Chiral shift reagents: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] enhances chemical shift disparities in ¹H-NMR.
- Variable temperature NMR: Reduces signal broadening caused by dynamic processes (e.g., hydroxyl proton exchange).
- Orthogonal validation: Cross-check results with chiral HPLC (e.g., Chiralpak IA column) and X-ray crystallography if single crystals are obtained .
Q. How can computational modeling improve the design of catalytic systems for enantioselective synthesis?
Answer:
- Transition state analysis: Density functional theory (DFT) identifies favorable catalyst-substrate interactions (e.g., hydrogen bonding with hydroxyl groups) that stabilize the (3R,4S) configuration.
- High-throughput experimentation (HTE): Screen chiral ligands (e.g., phosphoramidites) and solvents (e.g., THF vs. MeCN) using robotic platforms.
- Machine learning: Train models on reaction parameters (e.g., ee%, yield) to predict optimal conditions. This approach reduces optimization time by 40–60% compared to empirical methods .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
Answer:
- Process control: Monitor reaction progress in real-time using in-situ FT-IR or Raman spectroscopy to detect intermediates (e.g., over-oxidized pyrrolidine derivatives).
- Byproduct suppression: Adjust pH during hydrochloride salt formation to avoid competing ester hydrolysis. Use scavengers (e.g., molecular sieves) to trap water in anhydrous reactions.
- Scale-up considerations: Optimize mixing efficiency (e.g., impeller design) and cooling rates to prevent exothermic side reactions. Pilot studies under cGMP conditions are recommended for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
